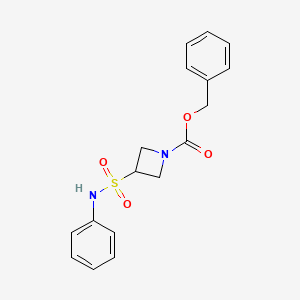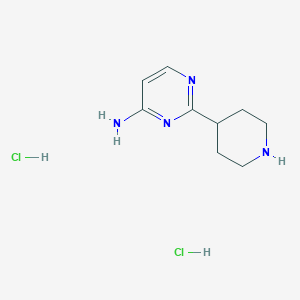
2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride (2-PPDC) is a chemical compound which belongs to the class of piperidines and is composed of two nitrogen atoms, four hydrogen atoms, and one chlorine atom. 2-PPDC is an important chemical compound due to its wide range of applications in various scientific fields. It has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes, and can also be used as a catalyst in various reactions. Furthermore, 2-PPDC has been used in laboratory experiments due to its unique properties.
Applications De Recherche Scientifique
2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride has been used in various scientific research applications, such as in the synthesis of pharmaceuticals, agrochemicals, and dyes. It has also been used as a catalyst in various reactions, and as a reagent in the synthesis of other compounds. Additionally, 2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride has been used in the study of the structure and function of proteins, as well as in the study of cell signaling pathways.
Mécanisme D'action
2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride acts as an inhibitor of enzymes involved in the biosynthesis of polyamines, which are involved in various biochemical processes, such as cell growth and differentiation. By inhibiting these enzymes, 2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride can affect the activity of these polyamines and thus modulate the activity of these biochemical processes.
Biochemical and Physiological Effects
2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the synthesis of polyamines, which can affect the activity of various biochemical processes, such as cell growth and differentiation. Additionally, 2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride has been shown to have anti-inflammatory and anti-cancer properties, as well as to modulate the activity of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride has several advantages for use in lab experiments. It is a relatively inexpensive and easy to synthesize compound, and it has a wide range of applications in various scientific fields. Additionally, it has been shown to have various biochemical and physiological effects, which makes it useful for studying the structure and function of proteins, as well as cell signaling pathways. However, there are some limitations to using 2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride in lab experiments. It is not very stable, and it can be difficult to store and handle. Additionally, it can be toxic if not handled properly.
Orientations Futures
There are several possible future directions for the use of 2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride in scientific research. It could be used to further study the structure and function of proteins, as well as cell signaling pathways. Additionally, it could be used to develop new drugs and treatments for various diseases, such as cancer and inflammation. Finally, it could be used to develop new agrochemicals and dyes.
Méthodes De Synthèse
2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride can be synthesized from piperidine and pyrimidine in a two-step reaction. In the first step, piperidine is reacted with pyrimidine to form a piperidin-4-ylpyrimidin-4-amine. In the second step, the piperidin-4-ylpyrimidin-4-amine is then reacted with hydrochloric acid to form 2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride. The overall reaction is as follows:
Piperidine + Pyrimidine → Piperidin-4-ylpyrimidin-4-amine
Piperidin-4-ylpyrimidin-4-amine + HCl → 2-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride
Propriétés
IUPAC Name |
2-piperidin-4-ylpyrimidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c10-8-3-6-12-9(13-8)7-1-4-11-5-2-7;;/h3,6-7,11H,1-2,4-5H2,(H2,10,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZMKPLYXLOCBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=CC(=N2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-azaspiro[4.4]nonane-1,3,6-trione](/img/structure/B6617842.png)
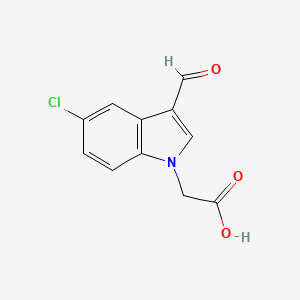
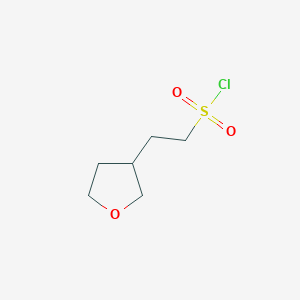
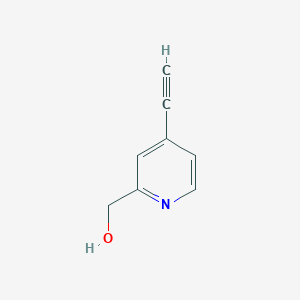
![2-[[(4-Chlorophenyl)methyl]amino]-2-oxoethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6617856.png)
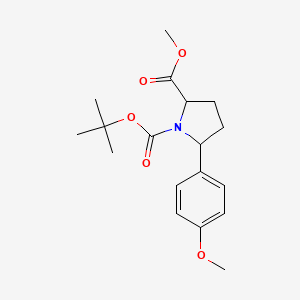

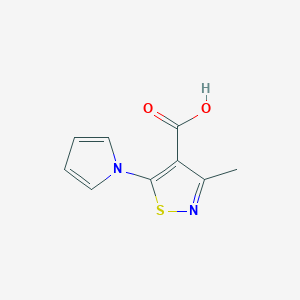

![tert-butyl 1,3-dioxo-2-phenyl-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6617890.png)
![2-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}-2-oxoacetic acid](/img/structure/B6617903.png)
